molecular formula C25H21F4N3O3 B1666221 2,2,2-trifluoro-N-[(1R,2S)-1-[1-(4-fluorophenyl)indazol-5-yl]oxy-1-(3-methoxyphenyl)propan-2-yl]acetamide CAS No. 1034148-04-3

2,2,2-trifluoro-N-[(1R,2S)-1-[1-(4-fluorophenyl)indazol-5-yl]oxy-1-(3-methoxyphenyl)propan-2-yl]acetamide

Cat. No.: B1666221
CAS No.: 1034148-04-3
M. Wt: 487.4 g/mol
InChI Key: FCNQMDSJHADDFT-WNSKOXEYSA-N
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Description

AZD-5423 is a nonsteroidal glucocorticoid receptor modulator developed by AstraZeneca. It is primarily investigated for its potential in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound is designed to reduce inflammation and improve lung function without the side effects commonly associated with steroidal treatments .

Scientific Research Applications

AZD-5423 has a wide range of scientific research applications, including:

Mechanism of Action

AZD-5423 exerts its effects by selectively modulating the glucocorticoid receptor. When the compound binds to the receptor, it activates a cascade of molecular events that lead to the suppression of pro-inflammatory genes and the activation of anti-inflammatory genes. This results in a reduction of inflammation and an improvement in lung function. The molecular targets involved in this pathway include various transcription factors and signaling molecules that regulate the immune response .

Biochemical Analysis

Biochemical Properties

AZD-5423 is a potent, selective, and non-steroidal glucocorticoid receptor (GR) modulator . It has a high affinity for the glucocorticoid receptor, with an IC50 of 0.9 nM in a radioligand human glucocorticoid receptor assay . The selectivity of AZD-5423 towards other steroid hormone receptors is over 900-fold .

Cellular Effects

AZD-5423 effectively reduces allergen-induced responses in subjects with mild allergic asthma . It has been used in trials studying the basic science and treatment of Asthma, Bioavailability and AUC, and Chronic Obstructive Pulmonary Disease (COPD) .

Molecular Mechanism

The molecular mechanism of AZD-5423 involves its action as a glucocorticoid receptor modulator . When activated, this receptor helps to regulate a variety of genes, including some linked to inflammation .

Temporal Effects in Laboratory Settings

It has been reported that AZD-5423 performed best in tests among several potent compounds in lab animals designed to help approximate human lung disease .

Dosage Effects in Animal Models

The effects of AZD-5423 vary with different dosages in animal models

Transport and Distribution

It is known that AZD-5423 is an inhaled compound , suggesting that it may be distributed through the respiratory system, but specific transporters or binding proteins have not been identified.

Subcellular Localization

As a glucocorticoid receptor modulator, it is likely to be found in the cytoplasm and nucleus of cells, as these are the typical locations of steroid hormone receptors . Specific targeting signals or post-translational modifications that direct AZD-5423 to specific compartments or organelles have not been identified.

Preparation Methods

The synthesis of AZD-5423 involves several steps, starting with the preparation of the core phenylpyrazole structure. The synthetic route typically includes:

Industrial production methods for AZD-5423 are optimized to ensure high yield and purity. These methods often involve the use of advanced catalytic processes and continuous flow reactors to streamline the synthesis and reduce production costs .

Chemical Reactions Analysis

AZD-5423 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups to enhance its pharmacological properties .

Comparison with Similar Compounds

AZD-5423 is unique among glucocorticoid receptor modulators due to its nonsteroidal nature and high selectivity for the receptor. Similar compounds include:

AZD-5423 stands out due to its potential for reduced side effects and improved efficacy in treating respiratory diseases compared to traditional steroidal treatments .

Properties

IUPAC Name

2,2,2-trifluoro-N-[(1R,2S)-1-[1-(4-fluorophenyl)indazol-5-yl]oxy-1-(3-methoxyphenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F4N3O3/c1-15(31-24(33)25(27,28)29)23(16-4-3-5-20(12-16)34-2)35-21-10-11-22-17(13-21)14-30-32(22)19-8-6-18(26)7-9-19/h3-15,23H,1-2H3,(H,31,33)/t15-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNQMDSJHADDFT-WNSKOXEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)OC)OC2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=CC=C1)OC)OC2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145823
Record name AZD-5423
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034148-04-3
Record name 2,2,2-Trifluoro-N-[(1S,2R)-2-[[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy]-2-(3-methoxyphenyl)-1-methylethyl]acetamide
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Record name AZD-5423
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Record name AZD-5423
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Record name AZD-5423
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Record name 2,2,2-trifluoro-N-[(1S,2R)-2-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-2-(3-methoxyphenyl)-1-methylethyl]acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoro-N-[(1R,2S)-1-[1-(4-fluorophenyl)indazol-5-yl]oxy-1-(3-methoxyphenyl)propan-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoro-N-[(1R,2S)-1-[1-(4-fluorophenyl)indazol-5-yl]oxy-1-(3-methoxyphenyl)propan-2-yl]acetamide
Reactant of Route 3
Reactant of Route 3
2,2,2-trifluoro-N-[(1R,2S)-1-[1-(4-fluorophenyl)indazol-5-yl]oxy-1-(3-methoxyphenyl)propan-2-yl]acetamide
Reactant of Route 4
Reactant of Route 4
2,2,2-trifluoro-N-[(1R,2S)-1-[1-(4-fluorophenyl)indazol-5-yl]oxy-1-(3-methoxyphenyl)propan-2-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2,2,2-trifluoro-N-[(1R,2S)-1-[1-(4-fluorophenyl)indazol-5-yl]oxy-1-(3-methoxyphenyl)propan-2-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2,2,2-trifluoro-N-[(1R,2S)-1-[1-(4-fluorophenyl)indazol-5-yl]oxy-1-(3-methoxyphenyl)propan-2-yl]acetamide

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